Diacerein

Description

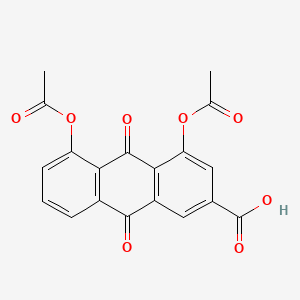

Structure

3D Structure

Properties

IUPAC Name |

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNLGDBUJLVSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045636 | |

| Record name | Diacerein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13739-02-1, 112118-18-0 | |

| Record name | Diacerein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13739-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacerein [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacerein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 13739-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacerein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacerein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACEREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diacerein's Core Mechanism of Action: A Technical Deep Dive into IL-1β Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA), exerts its therapeutic effects primarily through the intricate inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This technical guide delineates the multifaceted mechanism of action by which this compound and its active metabolite, rhein, modulate the IL-1β signaling cascade. This document provides an in-depth exploration of the molecular interactions, summaries of quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Central Role of IL-1β in Inflammatory Pathologies

Interleukin-1β is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of a spectrum of inflammatory diseases, most notably osteoarthritis.[1] In the context of joint diseases, IL-1β is a key mediator of cartilage degradation, synovial inflammation, and subchondral bone remodeling.[2] It stimulates the production of matrix metalloproteinases (MMPs) and other catabolic enzymes that degrade the extracellular matrix of cartilage.[3][4] Furthermore, IL-1β perpetuates the inflammatory cycle by inducing its own synthesis and that of other pro-inflammatory mediators.[5] Consequently, the inhibition of the IL-1β signaling pathway represents a primary therapeutic target for diseases like osteoarthritis. This compound, an anthraquinone derivative, has emerged as a significant therapeutic agent due to its targeted inhibition of this critical cytokine.

The Multi-pronged Attack of this compound and Rhein on the IL-1β System

This compound is a prodrug that is completely converted to its active metabolite, rhein, before reaching systemic circulation. Rhein is responsible for the majority of the pharmacological activity of this compound. The inhibitory action of this compound/rhein on the IL-1β system is not a single event but a cascade of interventions at multiple levels of the signaling pathway.

Inhibition of IL-1β Production and Activation

A primary mechanism of this compound and rhein is the reduction of active IL-1β levels. This is achieved through the inhibition of the Interleukin-1 Converting Enzyme (ICE), also known as caspase-1. Caspase-1 is the enzyme responsible for cleaving the inactive precursor, pro-IL-1β, into its biologically active form. By inhibiting caspase-1, rhein effectively curtails the production of mature, secreted IL-1β.

Furthermore, this compound has been shown to downregulate the NLRP3 inflammasome, a multiprotein complex that activates caspase-1 in response to cellular stress and damage. This modulation of the NLRP3/caspase-1/IL-1β pathway is a critical upstream regulatory point for this compound's anti-inflammatory effects.

Modulation of IL-1 Receptor and Downstream Signaling

Beyond inhibiting IL-1β production, this compound and rhein also interfere with the ability of IL-1β to elicit a cellular response. They have been shown to decrease the number of IL-1 receptors on the surface of chondrocytes. This reduction in receptor density diminishes the cell's sensitivity to IL-1β, even in the presence of the cytokine.

Upon binding to its receptor, IL-1β triggers a cascade of intracellular signaling events, prominently involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Both NF-κB and MAPK pathways are critical for the transcription of genes encoding inflammatory mediators, including IL-1β itself, TNF-α, and MMPs. Rhein has been demonstrated to inhibit the IL-1β-induced activation of NF-κB, thereby suppressing the expression of these pro-inflammatory genes. It also modulates the MAPK signaling cascade, further dampening the inflammatory response.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and clinical studies, illustrating the efficacy of this compound and rhein in inhibiting IL-1β and related inflammatory markers.

Table 1: In Vitro Inhibition of IL-1β and Related Molecules by this compound and Rhein

| Cell Type/Tissue | Stimulus | Drug & Concentration | Target Molecule | % Inhibition / Effect | Reference |

| Human Osteoarthritic Cartilage | - | This compound | ICE (Caspase-1) Production | 31% reduction (p<0.04) | |

| Human Osteoarthritic Cartilage | - | Rhein | ICE (Caspase-1) Production | 50% reduction (p<0.02) | |

| Human PBMCs | SARS-CoV-2 | Rhein | IL-1β Secretion | Significant reduction (p<0.05) | |

| Human PBMCs | - | Rhein | Caspase-1 Activity | Modest direct reduction (-18% ± 3%) | |

| Human OA Synovial Tissue & Cartilage | LPS (1 µg/ml) | This compound (10⁻⁷-10⁻⁵ M) | IL-1β Production | Significant inhibition | |

| Human OA Synovial Tissue & Cartilage | LPS (1 µg/ml) | Rhein (10⁻⁷-10⁻⁵ M) | IL-1β Production | Significant inhibition |

Table 2: Clinical Trial Data on the Effect of this compound on Inflammatory Markers

| Study Population | Treatment | Duration | Biomarker | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | P-value | Reference |

| Drug-Naïve Type 2 Diabetes Patients | This compound (50-100 mg/day) | 2 months | IL-1β (pg/mL) | 1.8 ± 0.5 | 1.4 ± 0.4 | < 0.01 | |

| Drug-Naïve Type 2 Diabetes Patients | This compound (50-100 mg/day) | 2 months | TNF-α (pg/mL) | 3.9 ± 1.0 | 3.1 ± 0.9 | < 0.01 | |

| COVID-19 Patients | This compound | 10 days | Plasma NLRP3 | - | Lower area under the curve vs. placebo | < 0.05 | |

| COVID-19 Patients | This compound | 10 days | Plasma Caspase-1 | - | Lower area under the curve vs. placebo | < 0.05 |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in studies investigating the mechanism of action of this compound.

Chondrocyte Culture and IL-1β Stimulation

-

Cell Isolation and Culture: Primary human or animal chondrocytes are isolated from articular cartilage by enzymatic digestion. The cells are then cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

-

Inflammatory Stimulation: To mimic the inflammatory conditions of osteoarthritis, cultured chondrocytes are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS) or recombinant IL-1β. The concentration of the stimulus and the duration of exposure are optimized to induce a measurable inflammatory response.

Measurement of IL-1β and Other Cytokines (ELISA)

-

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines like IL-1β in cell culture supernatants or biological fluids.

-

Procedure: A specific capture antibody for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.

Caspase-1 Activity Assay

-

Principle: Caspase-1 activity is typically measured using a colorimetric or fluorometric assay that utilizes a specific peptide substrate for caspase-1.

-

Procedure: Cell lysates are incubated with a caspase-1-specific substrate conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-1 releases the reporter molecule, which can be quantified by measuring absorbance or fluorescence.

Western Blot Analysis for Signaling Proteins (NF-κB and MAPK pathways)

-

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is crucial for assessing the activation state of signaling proteins, often by detecting their phosphorylation.

-

Procedure:

-

Protein Extraction: Cells are lysed to release their proteins.

-

SDS-PAGE: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated p65 for NF-κB activation or phosphorylated ERK for MAPK activation), followed by a secondary antibody conjugated to an enzyme that generates a detectable signal.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's multi-target inhibition of the IL-1β signaling pathway.

Caption: Workflow for measuring IL-1β inhibition by this compound using ELISA.

Caption: General workflow for Western blot analysis of signaling proteins.

Conclusion

The mechanism of action of this compound in the inhibition of IL-1β is a sophisticated and multi-faceted process. By targeting key components of the IL-1β signaling pathway, from the initial activation of the cytokine to its downstream cellular effects, this compound and its active metabolite rhein effectively mitigate the inflammatory cascade that drives cartilage degradation in osteoarthritis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development in the field of anti-inflammatory therapeutics. The continued elucidation of these mechanisms will be pivotal in optimizing the clinical use of this compound and in the discovery of novel therapeutic agents targeting the IL-1β pathway.

References

- 1. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. [Mechanisms of action of this compound, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical pathways affected by diacerein

An In-depth Technical Guide to the Biochemical Pathways Affected by Diacerein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that distinguishes itself from non-steroidal anti-inflammatory drugs (NSAIDs) through a unique mechanism of action that does not involve the inhibition of prostaglandin synthesis[1][2]. Its therapeutic effects are primarily attributed to its active metabolite, rhein[3]. This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound and rhein. It delves into the molecular interactions, signaling cascades, and cellular responses that underpin its anti-inflammatory, anti-catabolic, and pro-anabolic properties, with a focus on its role in inhibiting the interleukin-1β (IL-1β) signaling axis, a key mediator in the pathophysiology of osteoarthritis.

Core Mechanism of Action: Inhibition of the Interleukin-1β (IL-1β) Axis

The primary and most well-documented mechanism of this compound is the comprehensive inhibition of the IL-1β system, a pivotal cytokine in the inflammatory and degenerative processes of osteoarthritis[4][5]. This compound and its active metabolite rhein interfere with this system at multiple levels:

-

Inhibition of IL-1 Converting Enzyme (ICE/Caspase-1): IL-1β is produced as an inactive precursor (pro-IL-1β) that requires cleavage by the IL-1 converting enzyme (ICE), also known as caspase-1, to become biologically active. This compound and rhein have been shown to markedly decrease the production and activity of ICE in human osteoarthritic cartilage, thereby reducing the maturation and secretion of active IL-1β.

-

Reduction of IL-1 Receptor Density: The biological effects of IL-1β are mediated by its binding to specific cell surface receptors, primarily the type I IL-1 receptor (IL-1RI). Studies on osteoarthritic chondrocytes have revealed that treatment with this compound significantly reduces the number of IL-1 receptors on the cell surface, thus diminishing the cell's sensitivity to the cytokine.

-

Modulation of IL-1 Receptor Antagonist (IL-1ra): Some evidence suggests that this compound can indirectly increase the production of IL-1ra, an endogenous inhibitor that competes with IL-1β for receptor binding, further dampening the pro-inflammatory signal.

The multi-level inhibition of the IL-1β pathway is a cornerstone of this compound's therapeutic effect, leading to the downstream modulation of numerous inflammatory and catabolic cascades.

Caption: this compound's multi-level inhibition of the IL-1β signaling pathway.

Modulation of Downstream Inflammatory Signaling

By targeting the IL-1β axis, this compound effectively suppresses key downstream signaling pathways that propagate inflammation and cartilage degradation.

The NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor for pro-inflammatory genes. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by IL-1β, a signaling cascade leads to the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding cytokines, chemokines, and catabolic enzymes. This compound has been shown to inhibit the IL-1β-induced activation and nuclear translocation of NF-κB in various articular cells. This inhibition is a critical mechanism for its broad anti-inflammatory effects and has also been observed in models of pulmonary fibrosis and hepatotoxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Recent insight into pharmacological activities and molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. trbchemedica.com [trbchemedica.com]

- 5. This compound: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Diacerein from Aloin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing diacerein, a symptomatic slow-acting drug for osteoarthritis, using aloin as a precursor. The document details both the traditional chromium-based oxidation route and the more contemporary, chromium-free methods. It includes detailed experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic workflows and the relevant biological signaling pathway of this compound.

Introduction

This compound (4,5-bis(acetyloxy)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid) is a derivative of anthraquinone. Its synthesis primarily originates from aloin, a natural C-glycoside found in the aloe plant.[1] The conversion of aloin to this compound involves a multi-step chemical process, for which various methods have been developed to enhance yield, purity, and safety, notably by avoiding toxic heavy metals like chromium.[2][3]

Synthetic Pathways

There are two primary routes for the synthesis of this compound from aloin: a traditional method involving chromium oxidation and a more modern, chromium-free approach.

Chromium-Free Synthesis Route

This pathway is increasingly preferred due to the environmental and health concerns associated with chromium.[4] It involves a three-step process:

-

Oxidation of Aloin to Aloe-emodin: The C-glycosidic bond in aloin is cleaved through oxidative hydrolysis to yield aloe-emodin.

-

Oxidation of Aloe-emodin to Rhein: The hydroxymethyl group of aloe-emodin is oxidized to a carboxylic acid to form rhein.

-

Acetylation of Rhein to this compound: The hydroxyl groups of rhein are acetylated to produce the final product, this compound.

Traditional Chromium-Based Synthesis Route

This older method involves the direct oxidation of an acetylated aloin intermediate using a chromium reagent.

-

Acetylation of Aloin to Acetylbarbaloin: The hydroxyl groups of aloin are first protected by acetylation.

-

Oxidation of Acetylbarbaloin to this compound: The acetylated intermediate is then oxidized using a chromium-based oxidizing agent to yield crude this compound.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments in both synthetic routes.

Chromium-Free Synthesis

Step 1: Oxidation of Aloin to Aloe-Emodin

-

Reagents: Crude Aloin (e.g., 39% purity), Ethylene Glycol, Nitric Acid (HNO₃), Oxygen gas.

-

Procedure:

-

Dissolve crude aloin (e.g., 72 g) in ethylene glycol (250 ml) in a one-liter reactor.

-

Heat the solution to 120°C under a nitrogen atmosphere.

-

Slowly add a solution of nitric acid (e.g., 7.58 g) diluted in ethylene glycol (50 ml) over 20 minutes.

-

Introduce oxygen gas at a flow rate of 4 L/min into the reaction mixture.

-

Maintain the reaction at 120°C for approximately 6 hours, monitoring the conversion to aloe-emodin by HPLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aloe-emodin using an organic solvent such as toluene or dichloromethane.

-

Evaporate the solvent and purify the crude aloe-emodin by precipitation in ethanol to achieve a purity of 95-98%.

-

Step 2: Oxidation of Aloe-Emodin to Rhein

-

Reagents: Aloe-emodin, Sulfuric Acid (H₂SO₄), Boric Acid (H₃BO₃), Sodium Nitrite (NaNO₂).

-

Procedure:

-

Prepare the oxidizing medium by dissolving sodium nitrite (2.55 g) and boric acid (3.88 g) in sulfuric acid (12 ml).

-

Heat the oxidizing medium to 110-130°C.

-

Add aloe-emodin to the heated solution and maintain the reaction for 2 to 4 hours.

-

After the reaction is complete, pour the mixture into distilled water at 2°C to precipitate the rhein.

-

Filter the precipitate, wash with cold distilled water, and dry to obtain rhein with a purity of 90-95%.

-

Step 3: Acetylation of Rhein to this compound

-

Reagents: Rhein, Acetic Anhydride ((CH₃CO)₂O), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve purified rhein (1 g) in acetic anhydride (7.2 ml).

-

Cool the solution to 0°C and carefully add sulfuric acid (0.72 ml).

-

Warm the reaction mixture to 30°C and maintain for 4-5 hours.

-

Pour the reaction mixture into distilled water at 4°C to precipitate this compound.

-

Filter the solid, wash with distilled water, and dry.

-

Recrystallize the this compound from ethanol to obtain a product with a purity of over 98%.

-

Traditional Chromium-Based Synthesis

Step 1 & 2: Acetylation of Aloin and Oxidation to this compound

-

Reagents: Aloin, Acetic Anhydride, Sodium Acetate, Chromic Anhydride (CrO₃), Glacial Acetic Acid.

-

Procedure:

-

Acetylate aloin by reacting it with acetic anhydride in the presence of sodium acetate. The reaction is typically carried out at an elevated temperature, such as the boiling point of the reaction mixture.

-

Without isolating the acetylated intermediate, the reaction mixture is cooled to a temperature between 20°C and 70°C.

-

Slowly add a solution of chromic anhydride in glacial acetic acid. The molar ratio of chromic anhydride to starting aloin is typically between 7:1 and 9:1.

-

Maintain the reaction temperature for several hours (e.g., 3 hours at 60-70°C).

-

Cool the mixture to 20-25°C and allow it to stand for at least 6 hours to precipitate the crude this compound.

-

Filter the crude product, wash with aqueous acetic acid, and then with water.

-

The crude this compound requires extensive purification to remove chromium residues and by-products.

-

Quantitative Data

The following tables summarize the quantitative data for the chromium-free synthesis of this compound.

| Reaction Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Conversion/Yield (%) | Product Purity (%) | Reference |

| Aloin to Aloe-Emodin | Crude Aloin | O₂, HNO₃, Ethylene Glycol | 120 | 6 | 61 (conversion) | 95-98 | |

| Aloe-Emodin to Rhein | Aloe-Emodin | NaNO₂, H₃BO₃, H₂SO₄ | 110-130 | 2-4 | 90-95 (yield) | 90-95 | |

| Rhein to this compound | Rhein | Acetic Anhydride, H₂SO₄ | 30 | 4-5 | >90 (yield) | >98 |

Visualizations

Experimental Workflow Diagrams

Caption: Chromium-Free Synthesis Workflow.

Caption: Traditional Synthesis Workflow.

Signaling Pathway of this compound

This compound's therapeutic effects in osteoarthritis are primarily mediated by its active metabolite, rhein, which inhibits the pro-inflammatory cytokine interleukin-1β (IL-1β).

Caption: this compound's Inhibition of the IL-1β Pathway.

Conclusion

The synthesis of this compound from aloin can be achieved through multiple pathways. While the traditional chromium-based method is effective, the chromium-free route offers a safer and more environmentally friendly alternative, producing high-purity this compound. The choice of synthetic route will depend on the specific requirements of the research or manufacturing setting, including considerations of cost, safety, and regulatory compliance. Understanding the underlying signaling pathways of this compound's action is also crucial for its development and application in treating osteoarthritis.

References

Greener Synthetic Approaches for Diacerein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacerein, a symptomatic slow-acting drug for osteoarthritis, has traditionally been synthesized using methods that employ hazardous reagents, most notably hexavalent chromium compounds. Growing environmental concerns and stricter regulatory standards have necessitated the development of greener, more sustainable synthetic routes. This technical guide provides an in-depth overview of modern, eco-friendly methods for the synthesis of this compound. It details alternative oxidation and acylation strategies that significantly reduce environmental impact while maintaining or improving product yield and purity. This guide includes detailed experimental protocols, comparative quantitative data, and visualizations of synthetic workflows and the drug's primary signaling pathway to aid researchers in the adoption of these advanced, greener methodologies.

Introduction

This compound (4,5-diacetyloxy-9,10-dioxo-anthracene-2-carboxylic acid) is an anthraquinone derivative used in the management of osteoarthritis.[1][2] Its mechanism of action is primarily through the inhibition of the pro-inflammatory cytokine interleukin-1 beta (IL-1β), a key mediator in the degradation of cartilage.[2][3] Conventional synthesis of this compound often starts from aloe-emodin, a natural product, and involves a critical oxidation step. Historically, this has been achieved using strong, toxic oxidizing agents like chromic anhydride, which pose significant environmental and health risks due to chromium residues in the final product and waste streams.[4]

The principles of green chemistry—which encourage the use of less hazardous materials, safer solvents, and more efficient processes—have driven innovation in the synthesis of active pharmaceutical ingredients (APIs) like this compound. This guide focuses on several promising greener alternatives that replace harsh chromium-based oxidants and other problematic reagents.

Greener Synthetic Strategies

Several innovative approaches have been developed to circumvent the environmental drawbacks of traditional this compound synthesis. These methods focus on alternative, chromium-free oxidation systems and more benign acylation reagents.

Chromium-Free Oxidation of Aloe-Emodin Derivatives

The core of greener this compound synthesis lies in replacing the hazardous chromium oxidation step. The primary starting material for these syntheses is typically aloe-emodin. The key transformation is the oxidation of the hydroxymethyl group at the C-3 position to a carboxylic acid.

This method employs a two-stage oxidation process starting from aloe-emodin. First, the hydroxymethyl group of aloe-emodin is oxidized to an aldehyde (rhein aldehyde) using the hypervalent iodine reagent 2-Iodoxybenzoic acid (IBX), a milder and less toxic oxidant than chromium compounds. The intermediate rhein aldehyde is then acylated, followed by a second oxidation using sodium chlorite to yield this compound. This process is not only more environmentally friendly but also reduces production costs by avoiding the use of large quantities of harsh oxidants and solvents.

Experimental Protocol: IBX and Sodium Chlorite Oxidation

-

Step 1: Oxidation of Aloe-emodin to Rhein Aldehyde

-

Add 2 kg of N-methylpyrrolidone (NMP) and 200g of aloe-emodin to a suitable reaction vessel.

-

Heat the mixture to 70°C.

-

Add 230g of 2-Iodoxybenzoic acid (IBX).

-

Stir the reaction mixture and maintain the temperature at 70°C for 2 hours.

-

After the reaction, wash the mixture, drain the solvent, and dry the product under vacuum at 80°C for 12 hours to obtain rhein aldehyde.

-

-

Step 2: Acylation of Rhein Aldehyde

-

(Protocol details for this specific acylation step are proprietary to the patent but would typically involve reacting the rhein aldehyde with an acetylating agent like acetic anhydride in the presence of a base or catalyst.)

-

-

Step 3: Oxidation of Diacetyl Rhein Aldehyde to this compound

-

The diacetylated intermediate is oxidized using sodium chlorite in the presence of sodium dihydrogen phosphate.

-

The reaction is typically carried out at a temperature between 10-50°C.

-

The resulting crude this compound is then purified by recrystallization from a solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), dimethylsulfoxide (DMSO), or ethanol.

-

This sophisticated, multi-step process avoids chromium by using a catalytic amount of the stable radical 2,2,6,6-tetramethyl-1-piperidinyl-oxyl (TEMPO) in conjunction with a stoichiometric oxidant like sodium chlorite. The synthesis begins by protecting the phenolic hydroxyl groups of aloe-emodin, typically through benzylation. The protected aloe-emodin is then oxidized, followed by deprotection and acetylation to yield the final product. This method offers high purity and yield while completely eliminating chromium.

Experimental Protocol: TEMPO-Catalyzed Radical Oxidation

-

Step 1: Preparation of 1,8-dibenzyloxy-3-(hydroxymethyl)anthraquinone (Dibenzyl Aloe-Emodin)

-

Dissolve 270 g (1 mole) of aloe-emodin in 3500 ml of DMF at 60°C.

-

Add 483 g (3.5 moles) of potassium carbonate, 16 g (0.1 moles) of potassium iodide, and 16 g (0.05 moles) of tetrabutylammonium bromide.

-

Heat the reaction mixture to 80°C for 1 hour.

-

Cool to 50°C and add 443 g (3.5 moles) of benzyl chloride dropwise over approximately one hour.

-

Return the mixture to 80°C and stir for 45-60 minutes.

-

Cool to 50°C, add 200 ml of methanol, and then cool to 20-25°C.

-

Filter to remove inorganic salts and process the filtrate to isolate the product. The crude product is dried to provide dibenzyl aloe-emodin.

-

-

Step 2: Oxidation to 1,8-dibenzyloxyanthraquinone-3-carboxylic acid

-

Create a suspension of 333 g (0.74 moles) of dibenzyl aloe-emodin in 1660 ml of acetonitrile.

-

Add 10 g (0.06 moles) of TEMPO and 1160 ml of an aqueous phosphate buffer solution.

-

Heat the mixture to 35°C.

-

Add a solution of 167 g (1.5 moles) of 80% sodium chlorite in 513 ml of water dropwise over 40-50 minutes, maintaining the temperature between 35-40°C.

-

Add 20 ml of aqueous sodium hypochlorite (10-12%) and heat the reaction to 60-65°C for three hours.

-

Cool to room temperature, add 1400 ml of water, and adjust the pH to 2.8-3.2 with 85% phosphoric acid.

-

Filter the resulting solid, wash with water, and dry to obtain the carboxylic acid intermediate.

-

-

Step 3: Conversion to this compound

-

The dibenzyl intermediate is converted to this compound in a single step by treatment with acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous iron trichloride.

-

The crude this compound is then purified by known techniques.

-

An exceptionally green approach involves the use of molecular oxygen from the air as the primary oxidant. This process converts aloe-emodin to rheinal, a key intermediate, in the presence of a catalyst. Catalysts such as vanadyl acetylacetonate (VO(acac)₂) have proven effective for this transformation. This method minimizes the use of hazardous reagents, with the main byproduct being water.

Experimental Protocol: Catalytic Aerial Oxidation

-

Charge a Parr autoclave reactor with 200 ml of 1,4-Dioxane.

-

Add 3 g of aloe-emodin (85% purity), 0.150 g of VO(acac)₂, and 0.200 g of 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

Stir the mixture at room temperature for 15 minutes.

-

Purge the reactor with oxygen gas for 5 minutes and then maintain an oxygen pressure of 1 bar.

-

Heat the resulting mixture to 90°C and stir for 8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove insoluble materials.

-

Pour the filtrate into 1 L of ice-cold water to precipitate the product, rheinal.

Alternative Acylation Methods

The final step in many this compound syntheses is the acetylation of the phenolic hydroxyl groups of rhein. While acetic anhydride is commonly used, greener alternatives are being explored.

This method replaces the controlled and toxic reagent acetic anhydride with acetyl methanesulfonate, which is prepared as a toluene solution. The process involves the acylation of rhein in the presence of N,N-dimethylacetamide (DMAC) and triethylamine (TEA). This approach avoids heavy metals and provides high yield and purity.

Experimental Protocol: Acetyl Methanesulfonate Acylation

-

Add 80g of DMAC and 90.2g of a 30% toluene solution of acetic methanesulfonic anhydride to a 500mL four-neck flask.

-

Add 26.9g of rhein in batches at a temperature of 35°C.

-

Add 30.9g of triethylamine dropwise at 35°C.

-

After the addition is complete, maintain the temperature and stir for 3.5 hours.

-

Filter the reaction mixture via suction, wash, and dry to obtain this compound triethylamine salt.

-

The salt is then dissolved in water, treated with activated carbon, and acidified to a pH of 0.5-4.0 to precipitate the final this compound product.

Chemoenzymatic Synthesis

Biocatalysis offers a highly specific and environmentally friendly route for chemical transformations. A chemoenzymatic approach for this compound synthesis has been developed that utilizes an NADPH-dependent anthrol reductase from the fungus Talaromyces islandicus. This enzyme facilitates the regioselective reductive deoxygenation of anthraquinones. The process can start from emodin, which is a related natural product.

Experimental Protocol: Chemoenzymatic Synthesis

-

(Note: This is a simplified representation of a complex biocatalytic process. The full protocol involves enzyme cloning, expression, and purification.)

-

Step 1: Enzymatic Reduction of Emodin Intermediate

-

The synthesis starts with an emodin derivative which is chemically modified. A key step involves the enzymatic reduction of an anthraquinone intermediate using the purified anthrol reductase enzyme (ARti-2) and a cofactor (NADPH). The reaction is typically carried out in a buffered aqueous solution.

-

-

Step 2: Chemical Conversion to this compound

-

The product from the enzymatic step (a dihydroxyanthracenone derivative) is dissolved in a mixture of acetic acid and acetic anhydride.

-

A solution of chromium trioxide dissolved in acetic acid is gradually added. (Note: While this specific literature example still uses chromium for the final oxidation, the initial enzymatic step represents a significant green innovation. Future work could combine this enzymatic step with the greener oxidation methods described above.)

-

The reaction mixture is stirred at 70°C for 24 hours.

-

The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography to yield this compound.

-

Quantitative Data Summary

The following tables summarize the quantitative data reported for the different greener synthesis methods, allowing for a direct comparison of their efficacy.

Table 1: Comparison of Greener this compound Synthesis Methods

| Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Key Advantages |

| IBX / NaClO₂ Oxidation | Aloe-emodin | IBX, Sodium Chlorite | 51.6% (overall) | 99.72% (HPLC) | Avoids chromium; reduced solvent use; low genotoxic impurities (<20 ppm total). |

| TEMPO-Catalyzed Oxidation | Aloe-emodin | TEMPO, NaClO₂, Benzyl Chloride | 92% (for final step) | High Purity (<1 ppm Cr, <2 ppm aloe-emodin) | Chromium-free; high purity and yield; industrially feasible. |

| Catalytic Aerial Oxidation | Aloe-emodin | O₂ (air), VO(acac)₂, DABCO | Good (not quantified) | N/A | Uses air as oxidant; minimizes hazardous waste. |

| Acetyl Methanesulfonate Acylation | Rhein | Acetyl Methanesulfonate, TEA | 92.1% - 95.2% | 98.5% - 99.3% (HPLC) | Avoids acetic anhydride; chromium-free; high yield and purity. |

| Chemoenzymatic Synthesis | Emodin Derivative | Anthrol Reductase, CrO₃ | 84% (for final step) | Chromatographically Pure | Highly selective enzymatic step; potential for further green optimization. |

Visualization of Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a generalized greener workflow for the synthesis of this compound starting from aloe-emodin, highlighting the key intermediate steps.

Caption: Generalized greener synthetic pathways to this compound from aloe-emodin.

This compound's Mechanism of Action: IL-1β Signaling Pathway

This compound's therapeutic effect is derived from the inhibitory action of its active metabolite, rhein, on the Interleukin-1β (IL-1β) signaling cascade. This pathway is a critical driver of inflammation and cartilage degradation in osteoarthritis. The diagram below outlines the key points of inhibition.

Caption: Inhibition of the IL-1β signaling pathway by this compound's active metabolite, rhein.

Conclusion

The development of greener synthesis methods for this compound represents a significant advancement in pharmaceutical manufacturing. By replacing hazardous chromium-based oxidants with alternatives like IBX, TEMPO, and catalytic aerial oxidation, and by exploring safer acylating agents, the environmental footprint of this compound production can be substantially reduced. These modern methods not only align with the principles of green chemistry but also offer tangible benefits in terms of operational safety, reduced waste, and potentially lower production costs, all while delivering a final product of high purity. The continued adoption and refinement of these protocols are crucial for the sustainable future of pharmaceutical development.

References

- 1. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. trbchemedica.com [trbchemedica.com]

- 4. researchgate.net [researchgate.net]

Diacerein in Osteoarthritis: A Technical Guide to its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1] At the molecular level, the disease is driven by an imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) processes within the joint. A key mediator of this pathology is the pro-inflammatory cytokine Interleukin-1β (IL-1β), which plays a fundamental role in stimulating the production of catabolic enzymes, inhibiting the synthesis of cartilage macromolecules, and promoting chondrocyte apoptosis.[2][3]

Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) of the anthraquinone class.[1] After oral administration, it is completely deacetylated into its active metabolite, rhein.[4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, this compound exerts its therapeutic effects by directly interfering with the IL-1β signaling cascade, thereby addressing a core driver of OA pathogenesis. This technical guide provides an in-depth review of the molecular effects of this compound, presenting quantitative data, experimental methodologies, and visual pathways to elucidate its mechanism of action.

Core Mechanism of Action: Inhibition of the IL-1β Signaling Pathway

This compound and its active metabolite rhein interrupt the IL-1β signaling pathway at multiple levels, effectively reducing its pro-inflammatory and catabolic downstream effects. The primary mechanisms include inhibition of IL-1β activation, reduction of cellular sensitivity to IL-1β, and blockade of intracellular signal transduction.

-

Inhibition of IL-1β Activation: IL-1β is produced as an inactive precursor (pro-IL-1β) that requires cleavage by the IL-1 Converting Enzyme (ICE), also known as caspase-1, to become biologically active. Rhein has been shown to reduce the production of ICE, thereby limiting the amount of active IL-1β released into the extracellular matrix.

-

Reduction of IL-1 Receptor Density: The biological effects of IL-1β are mediated through its binding to the type I IL-1 receptor (IL-1RI). Studies on human OA chondrocytes have demonstrated that this compound and rhein significantly reduce the number of IL-1RI receptors on the cell surface. This decreases the sensitivity of chondrocytes to IL-1β, even in an environment where the cytokine is present.

-

Blockade of Downstream Signaling: Upon binding to its receptor, IL-1β activates intracellular signaling cascades that culminate in the activation of transcription factors responsible for expressing catabolic genes. Rhein has been shown to inhibit two critical pathways:

-

Nuclear Factor-kappa B (NF-κB): Rhein inhibits the IL-1β-induced activation and DNA binding of NF-κB, a master regulator of genes encoding inflammatory cytokines, chemokines, and matrix-degrading enzymes.

-

Mitogen-Activated Protein Kinase (MAPK): Rhein reduces the IL-1β-stimulated phosphorylation of key MAPK pathway components, specifically ERK and JNK. These pathways also play a role in mediating the catabolic effects of IL-1β.

-

The following diagram illustrates the multi-level inhibition of the IL-1β pathway by this compound's active metabolite, rhein.

Downstream Molecular Effects

By inhibiting the IL-1β pathway, this compound orchestrates a shift from a catabolic to a more anabolic state in the articular cartilage.

Anti-Catabolic Effects

This compound significantly reduces the expression and activity of key enzymes and mediators responsible for cartilage degradation and chondrocyte death.

-

Matrix Metalloproteinases (MMPs): Rhein markedly inhibits the IL-1β-induced expression of MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-13 (collagenase-3), which are the primary enzymes responsible for degrading the type II collagen framework of cartilage.

-

ADAMTS: Rhein inhibits the expression of ADAMTS-4 and ADAMTS-5, the two main "aggrecanases" that cleave aggrecan, the most abundant proteoglycan in cartilage responsible for its compressive resistance.

-

Nitric Oxide (NO) and Chondrocyte Apoptosis: IL-1β stimulates the production of NO via inducible nitric oxide synthase (iNOS). High levels of NO are cytotoxic and contribute to chondrocyte apoptosis. Rhein significantly decreases iNOS expression and the level of chondrocyte DNA fragmentation. This effect is mediated, in part, through the inhibition of caspase-3, a key executioner of apoptosis.

Pro-Anabolic Effects

This compound also demonstrates pro-anabolic properties by protecting and stimulating the synthesis of essential cartilage matrix components.

-

Collagen and Proteoglycan Synthesis: IL-1β is known to suppress the synthesis of type II collagen and aggrecan. This compound and rhein counteract this inhibitory effect, thereby helping to preserve the cartilage matrix.

-

Stimulation of Growth Factors: The anabolic effect of this compound may be partly mediated by its ability to stimulate the expression of Transforming Growth Factor-β (TGF-β). TGF-β is a potent growth factor that promotes chondrocyte proliferation and the synthesis of matrix components.

Quantitative Summary of Molecular Effects

The following tables summarize the quantitative effects of this compound and its metabolite rhein on key molecular targets in osteoarthritis, as documented in various in-vitro and ex-vivo studies.

Table 1: Anti-Catabolic and Anti-Inflammatory Effects

| Molecular Target | Experimental System | Stimulus | Drug/Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| NF-κB DNA Binding | Bovine Articular Chondrocytes | 10 ng/mL IL-1β | 10⁻⁵ M Rhein | Markedly reduced NF-κB DNA binding activity. | |

| ERK/JNK Phosphorylation | Bovine Articular Chondrocytes | 10 ng/mL IL-1β | 10⁻⁴ M Rhein | Reduced phosphorylation of ERK and JNK. | |

| MMP-1, MMP-3, MMP-13 mRNA | Bovine Articular Chondrocytes | 10 ng/mL IL-1β | 10⁻⁴ M Rhein | Markedly inhibited IL-1β-induced expression. | |

| ADAMTS-4 mRNA | Bovine Articular Chondrocytes | 10 ng/mL IL-1β | 10⁻⁴ M Rhein | Markedly inhibited IL-1β-induced expression. | |

| MMP-13 Production | Human OA Subchondral Bone | 5 ng/mL IL-1β | 20 µg/mL Rhein | ~50% reduction vs. IL-1β control (p<0.05). | |

| Chondrocyte DNA Fragmentation | Canine OA Cartilage Explants | Endogenous OA state | 20 µg/mL this compound | Significant reduction (p<0.006) vs. untreated control. | |

| Chondrocyte DNA Fragmentation | Canine OA Cartilage Explants | Endogenous OA state | 20 µg/mL Rhein | Significant reduction (p<0.002) vs. untreated control. | |

| Active Caspase-3 Level | Canine OA Cartilage Explants | Endogenous OA state | 20 µg/mL Rhein | Significant reduction (p<0.0003) vs. untreated control. | |

| iNOS Level | Canine OA Cartilage Explants | Endogenous OA state | 20 µg/mL Rhein | Significant reduction (p<0.009) vs. untreated control. |

| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | LPS-stimulated RAW264.7 Macrophages | LPS | Rhein (dose-dependent) | Significantly reduced production of all three cytokines. | |

Table 2: Pro-Anabolic Effects

| Molecular Target | Experimental System | Stimulus | Drug/Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Collagen Type II (COL2A1) mRNA | Bovine Articular Chondrocytes | None | 10⁻⁵ M Rhein | Significantly increased steady-state mRNA levels. | |

| Aggrecan Core Protein mRNA | Bovine Articular Chondrocytes | None | 10⁻⁵ M Rhein | Significantly increased steady-state mRNA levels. |

| SOX9, COL2A1, ACAN, TGFB1 mRNA | Human Adipose Stem Cells | None (Chondrogenic differentiation) | 10⁻⁵ M this compound | 2.9, 2.2, 2.7, and 2.6-fold increase, respectively (p<0.00). | |

Key Experimental Protocols

The following sections outline generalized methodologies for studying the effects of this compound/rhein on chondrocytes in vitro.

Chondrocyte Isolation and Culture

-

Cartilage Harvest: Articular cartilage is aseptically harvested from a source (e.g., bovine knee joints, human tissue from joint replacement surgery, or experimental animal models).

-

Enzymatic Digestion: Cartilage slices are minced and subjected to sequential enzymatic digestion, typically using pronase followed by collagenase, to release chondrocytes from the extracellular matrix.

-

Cell Culture: Isolated chondrocytes are plated in monolayer culture flasks or in high-density micromass cultures. They are maintained in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂. For some experiments, cells are cultured under hypoxic conditions (e.g., 3% O₂) to better mimic the in vivo environment.

-

Treatment: Once confluent, cells are serum-starved for 24 hours. They are then pre-treated with this compound or rhein at desired concentrations (e.g., 10⁻⁵ M to 10⁻⁴ M) for a specified period (e.g., 18-24 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically recombinant human IL-1β (e.g., 10 ng/mL), for a duration relevant to the endpoint being measured (e.g., 30 minutes for protein phosphorylation, 24 hours for gene expression).

Analysis of NF-κB Activation by Western Blot

-

Protein Extraction: After treatment and stimulation, cells are lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to create a total cell lysate. For nuclear translocation analysis, cytoplasmic and nuclear fractions are separated.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with a primary antibody specific for the protein of interest (e.g., anti-phospho-NF-κB p65).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

The diagram below outlines a typical experimental workflow for these in vitro studies.

Conclusion

The molecular effects of this compound in osteoarthritis are centered on its potent inhibition of the IL-1β signaling pathway. By reducing IL-1β production and sensitivity, and by blocking downstream NF-κB and MAPK signaling, its active metabolite rhein effectively mitigates the core catabolic processes that drive cartilage degradation. It concurrently exhibits pro-anabolic effects by protecting and promoting the synthesis of essential matrix components like collagen and aggrecan. This dual mechanism of action—anti-catabolic and pro-anabolic—distinguishes this compound from traditional NSAIDs and positions it as a disease-modifying agent that targets the underlying pathophysiology of osteoarthritis. The quantitative data and experimental frameworks presented provide a technical basis for further research and development in this area.

References

- 1. scielo.br [scielo.br]

- 2. Rhein, a diacerhein-derived metabolite, modulates the expression of matrix degrading enzymes and the cell proliferation of articular chondrocytes by inhibiting ERK and JNK-AP-1 dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Journey of a Pro-Drug: A Deep Dive into the Pharmacokinetics and Metabolism of Diacerein

For Researchers, Scientists, and Drug Development Professionals

Diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA), presents a unique pharmacokinetic profile centered around its complete conversion to the active metabolite, rhein. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Absorption and Distribution: From Prodrug to Active Moiety

This compound is administered orally, typically as a 50 mg dose twice daily.[1] It is a prodrug that is entirely converted into its active metabolite, rhein, before reaching systemic circulation.[1][2][3] This conversion occurs through double deacetylation in the gut and liver.[2] As a result, this compound itself is not detected in the plasma.

The bioavailability of rhein following oral administration of this compound is approximately 50-60%. Taking this compound with a standard meal can delay its systemic absorption but is associated with a 25% increase in the total amount of rhein absorbed.

Once in the systemic circulation, rhein is highly bound to plasma proteins, with a binding rate of about 99%. This binding is not saturable, which minimizes the potential for drug-drug interactions that are common with other nonsteroidal anti-inflammatory drugs (NSAIDs). The volume of distribution for rhein is reported to be between 15 and 60 L.

Metabolism: The Transformation of Rhein

Following its formation from this compound, rhein undergoes further metabolism primarily in the liver. It is conjugated to form rhein glucuronide and rhein sulfate. These conjugation reactions facilitate the elimination of the drug from the body.

Excretion: Clearing Rhein and its Metabolites

The elimination of rhein and its metabolites occurs through both renal and fecal routes. In rats, approximately 37% of the administered dose is excreted in the urine and 53% in the feces. In humans, about 20% of rhein is eliminated unchanged by the kidneys, while 60% is eliminated as rhein glucuronide and 20% as rhein sulfate, mainly via the renal route.

The elimination half-life of rhein is approximately 4-10 hours. However, the kinetics of rhein are time-dependent, with nonrenal clearance decreasing with repeated doses. This leads to a moderate increase in the maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life. A steady-state is typically reached by the third administration, with a mean elimination half-life of around 7 to 8 hours.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of rhein after oral administration of this compound.

Table 1: Pharmacokinetic Parameters of Rhein in Healthy Adults

| Parameter | Value | Reference(s) |

| Bioavailability | 50-60% | |

| Tmax (fasted) | 2.61 ± 1.25 h | |

| Tmax (fed) | 3.81 ± 1.29 h | |

| Cmax (fasted) | 4471 ± 936 ng/mL | |

| Cmax (fed) | 3225 ± 755 ng/mL | |

| AUC0-24h (fasted) | 24223 ± 4895 h·ng/mL | |

| AUC0-24h (fed) | 24316 ± 5856 h·ng/mL | |

| AUC0-∞ (fasted) | 24743 ± 5046 h·ng/mL | |

| AUC0-∞ (fed) | 25170 ± 6415 h·ng/mL | |

| Elimination Half-life (t1/2) | 4-10 h | |

| Steady-state t1/2 | ~7-8 h | |

| Protein Binding | ~99% | |

| Volume of Distribution | 15-60 L |

Table 2: Excretion Profile of Rhein and its Metabolites

| Route | Metabolite | Percentage of Excreted Dose | Reference(s) |

| Renal | Rhein | 20% | |

| Renal | Rhein Glucuronide | 60% | |

| Renal | Rhein Sulfate | 20% | |

| Fecal (in rats) | - | 53% |

Special Populations

Renal Insufficiency: Mild-to-severe renal insufficiency (creatinine clearance <2.4 L/h) leads to an accumulation of rhein. This necessitates a 50% reduction in the standard daily dosage of this compound to avoid potential toxicity.

Hepatic Impairment: Mild-to-severe liver cirrhosis (Child-Pugh grade B to C) does not significantly alter the pharmacokinetics of this compound.

Experimental Protocols for Pharmacokinetic Analysis

The quantification of rhein in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation and Extraction

A typical plasma sample preparation protocol involves protein precipitation.

-

To a 200 µL aliquot of plasma, add 50 µL of an internal standard solution (e.g., emodin, 0.5 µg/mL in methanol).

-

Add 600 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 15,000 rpm for 10 minutes at 10°C.

-

Collect the supernatant for analysis.

HPLC with Fluorescence Detection

-

Chromatographic System: Agilent HPLC 1200 series or equivalent.

-

Column: ODS C18, 5 µm particle size (4.6 mm i.d. x 150 mm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 6.8) in a ratio of 20:10:70 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 100 µL.

-

Detection: Fluorescence detector with excitation wavelengths set at 440 nm for rhein and 338 nm for the internal standard, and an emission wavelength of 520 nm for both.

LC-MS/MS Analysis

-

Chromatographic System: A suitable LC system coupled to a triple quadrupole mass spectrometer.

-

Column: ACE C18 column or equivalent.

-

Mobile Phase: A gradient of 1.0 mM ammonium acetate and acetonitrile.

-

Ionization Mode: Negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for rhein (m/z 283.0 → 238.8) and an appropriate internal standard like emodin (m/z 268.9 → 224.8).

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound are mediated by its active metabolite, rhein, which primarily acts by inhibiting the interleukin-1β (IL-1β) signaling pathway. IL-1β is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of osteoarthritis by promoting cartilage degradation and inflammation.

Rhein exerts its effects through several mechanisms:

-

Inhibition of IL-1β Production: Rhein can reduce the production of IL-1 converting enzyme, which is necessary for the activation of IL-1β.

-

Downregulation of IL-1 Receptors: It decreases the levels of IL-1 receptors on the surface of chondrocytes, thereby reducing the sensitivity of these cells to IL-1β.

-

Inhibition of Downstream Signaling: Rhein inhibits the IL-1β-induced activation of the nuclear factor-kappa B (NF-κB) and the MEK/ERK signaling pathways. This, in turn, suppresses the expression of pro-inflammatory genes, including those for matrix metalloproteinases (MMPs) like MMP-1 and MMP-3, which are responsible for cartilage breakdown.

-

Upregulation of TIMPs: Rhein has been shown to upregulate the production of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1, which further reduces the activity of MMPs.

-

Pro-Anabolic Effects: this compound and rhein can stimulate the synthesis of cartilage matrix components like collagen and proteoglycans, potentially by stimulating the expression of transforming growth factor-β1 (TGF-β1).

Conclusion

This compound's pharmacokinetic profile is characterized by its complete and rapid conversion to the active metabolite rhein. The absorption, distribution, metabolism, and excretion of rhein are well-defined, with key considerations for the influence of food and renal function. The analytical methods for quantifying rhein are robust and sensitive, enabling detailed pharmacokinetic assessments. The mechanism of action, centered on the inhibition of the IL-1β signaling pathway, provides a clear rationale for its therapeutic use in osteoarthritis. This in-depth understanding is critical for researchers and drug development professionals in optimizing the clinical application of this compound and exploring its potential in other inflammatory conditions.

References

Diacerein's Role in Cartilage Matrix Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacerein is a slow-acting, symptomatic drug used in the management of osteoarthritis (OA). It belongs to the anthraquinone class of compounds and is a semi-synthetic derivative. Following oral administration, this compound is completely metabolized to its active metabolite, rhein.[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs), this compound's mechanism of action does not involve the inhibition of prostaglandin synthesis.[2] Instead, its therapeutic effects in osteoarthritis are attributed to its ability to modulate the inflammatory and metabolic processes that lead to cartilage degradation.[1][3] This technical guide provides an in-depth overview of this compound's role in cartilage matrix synthesis, focusing on its molecular mechanisms, supported by quantitative data from preclinical studies, and detailed experimental protocols for key assays.

Mechanism of Action: A Dual Approach to Cartilage Homeostasis

The integrity of the articular cartilage is maintained by a delicate balance between anabolic (synthesis) and catabolic (degradation) processes, which are regulated by chondrocytes. In osteoarthritis, this balance is disrupted, leading to a progressive loss of cartilage matrix. This compound, through its active metabolite rhein, intervenes in this process by inhibiting key catabolic pathways and promoting anabolic activities.

Inhibition of Catabolic Pathways

A primary driver of cartilage destruction in osteoarthritis is the pro-inflammatory cytokine interleukin-1β (IL-1β). IL-1β triggers a cascade of events that leads to the breakdown of the extracellular matrix. This compound has been shown to counteract the effects of IL-1β through multiple mechanisms:

-

Inhibition of IL-1β Synthesis and Signaling: this compound and rhein have been demonstrated to inhibit the synthesis of IL-1β in synovial tissue and cartilage. They also reduce the production of IL-1 converting enzyme (ICE), which is necessary for the activation of pro-IL-1β. Furthermore, this compound can decrease the levels of IL-1 receptors on chondrocytes, thereby reducing the cell's sensitivity to this pro-inflammatory cytokine.

-

Downregulation of Matrix-Degrading Enzymes: IL-1β stimulates chondrocytes to produce matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), enzymes that degrade collagen and proteoglycans, the main components of the cartilage matrix. Rhein has been shown to suppress the IL-1α-induced production of several MMPs, including MMP-1, MMP-3, MMP-9, and MMP-13, in a dose-dependent manner. This inhibition is associated with a decrease in the steady-state levels of their respective mRNAs. Rhein also downregulates the expression of ADAMTS-4 and ADAMTS-5.

-

Reduction of Nitric Oxide Production: Nitric oxide (NO) is another catabolic factor in osteoarthritis that is potently stimulated by IL-1β. NO contributes to cartilage degradation by reducing the synthesis of matrix macromolecules and increasing MMP activity. Both this compound and rhein have been found to significantly decrease IL-1β-induced NO production in chondrocytes.

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal mediator of the inflammatory response in chondrocytes, and its activation by IL-1β leads to the expression of various catabolic genes. This compound has been shown to inhibit the IL-1β-induced activation of NF-κB.

Promotion of Anabolic Pathways

In addition to its anti-catabolic effects, this compound also exhibits pro-anabolic properties, primarily through its influence on the transforming growth factor-beta (TGF-β) signaling pathway.

-

Stimulation of TGF-β Expression: TGF-β is a key growth factor that stimulates the synthesis of collagen and proteoglycans by chondrocytes. This compound has been found to enhance the expression of TGF-β1 and TGF-β2 in cultured articular chondrocytes, even in the presence of IL-1β. This suggests that this compound can directly promote the anabolic activity of chondrocytes, thereby contributing to the maintenance and potential repair of the cartilage matrix.

-

Increased Synthesis of Matrix Components: By stimulating the TGF-β pathway, this compound promotes the synthesis of essential cartilage matrix components. Studies have shown that this compound and rhein can counteract the inhibitory effect of IL-1β on collagen and proteoglycan synthesis.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound and its active metabolite, rhein, on key molecules involved in cartilage matrix synthesis and degradation.

Table 1: Anti-Catabolic Effects of this compound/Rhein

| Factor | Experimental Model | Drug/Concentration | Effect | Reference |

| MMPs | ||||

| proMMP-1, -3, -9, -13 | Rabbit Articular Chondrocytes | Rhein (0.1-30 µM) | Dose-dependent suppression of rhIL-1α-induced production | |

| MMP-13 | Human OA Subchondral Bone | This compound/Rhein (20 µg/mL) | Significant reduction of IL-1β-induced production | |

| Nitric Oxide (NO) | ||||

| NO Production | Rabbit Articular Chondrocytes | Rhein (10 and 30 µM) | Significant inhibition of IL-1α-stimulated production | |

| NO Production | Human OA Chondrocytes | This compound/Rhein (20 µg/mL) | >80% decrease in IL-1β-induced production after 24, 48, and 72 hours | |

| IL-1 System | ||||

| ICE Production | Human OA Cartilage | This compound | 31% reduction (p<0.04) | |

| ICE Production | Human OA Cartilage | Rhein | 50% reduction (p<0.02) | |

| IL-1β Production | Human OA Synovial Tissue & Cartilage | This compound/Rhein (10⁻⁷-10⁻⁵ M) | Significant inhibition of LPS-induced production |

Table 2: Pro-Anabolic Effects of this compound/Rhein

| Factor | Experimental Model | Drug/Concentration | Effect | Reference |

| TGF-β | ||||

| TGF-β1 and TGF-β2 mRNA | Bovine Articular Chondrocytes | This compound (10⁻⁵ M) | Enhanced expression | |

| Matrix Components | ||||

| Proteoglycan Synthesis (³⁵S uptake) | Human OA Cartilage | This compound/Rhein (10⁻⁶ M) | Significantly reversed the inhibitory effect of LPS | |

| TIMP-1 Production | Rabbit Articular Chondrocytes | Rhein | Increased production |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cartilage matrix synthesis.

Primary Human Chondrocyte Culture

-

Cell Isolation:

-

Obtain human articular cartilage from femoral condyles and tibial plateaus of donors with no history of joint disease.

-

Aseptically dissect the cartilage, mince it into small pieces, and wash with phosphate-buffered saline (PBS).

-

Perform sequential enzymatic digestion, first with pronase (e.g., 1 mg/mL for 1 hour) and then with collagenase (e.g., type II collagenase at 1 mg/mL for 16-18 hours) in Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with fetal bovine serum (FBS) and antibiotics.

-

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.

-

Wash the isolated chondrocytes with culture medium and determine cell viability using trypan blue exclusion.

-

-

Cell Culture:

-

Plate the chondrocytes in culture flasks or plates at a density of approximately 1-2 x 10⁴ cells/cm².

-

Culture the cells in DMEM/F-12 supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Change the medium every 2-3 days. Cells are typically used for experiments at passage 1 or 2 to maintain their phenotype.

-

IL-1β Stimulation of Chondrocytes

-

Culture primary human chondrocytes as described above until they reach 80-90% confluency.

-

Serum-starve the cells for 24 hours in a medium containing a low percentage of FBS (e.g., 0.5-1%) to synchronize the cell cycle.

-

Pre-incubate the cells with various concentrations of this compound or rhein for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with recombinant human IL-1β at a concentration typically ranging from 1 to 10 ng/mL for a duration relevant to the endpoint being measured (e.g., 24-72 hours for protein production, shorter times for signaling pathway activation).

-

Collect the conditioned medium for analysis of secreted proteins (e.g., MMPs, NO) and lyse the cells for RNA or protein extraction.

Gene Expression Analysis

-

RNA Isolation:

-

Wash the chondrocyte monolayer with cold PBS.

-

Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and β-mercaptoethanol.

-

Isolate total RNA using a silica-based column purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio) and by visualizing the integrity of ribosomal RNA bands on an agarose gel.

-

-

RT-qPCR for Aggrecan and Collagen Type II mRNA:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Perform real-time quantitative PCR (qPCR) using a SYBR Green-based detection method or TaqMan probes.

-

Use primers specific for human aggrecan (ACAN) and collagen type II (COL2A1). Example primer sequences can be designed based on published sequences in GenBank.

-

Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).

-

Calculate the relative gene expression using the 2⁻ΔΔCt method.

-

-

Northern Blot for Collagen Type II mRNA:

-

Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA to a positively charged nylon membrane by capillary blotting.

-

Cross-link the RNA to the membrane using UV irradiation.

-

Pre-hybridize the membrane in a hybridization buffer containing a blocking agent (e.g., salmon sperm DNA) at a specific temperature (e.g., 42°C).

-

Hybridize the membrane overnight with a labeled cDNA probe specific for collagen type II. The probe can be labeled with ³²P using random priming.

-

Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

Expose the membrane to X-ray film or a phosphorimager screen to visualize the hybridized bands. The intensity of the bands corresponds to the level of mRNA expression.

-

NF-κB Activation Assay (EMSA)

-

Nuclear Protein Extraction:

-

After treatment with IL-1β and/or this compound, wash the chondrocytes with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer containing a mild detergent (e.g., NP-40) to release the cytoplasmic contents while keeping the nuclei intact.

-

Centrifuge to pellet the nuclei.

-

Extract the nuclear proteins from the pellet using a high-salt buffer.

-

Determine the protein concentration of the nuclear extract using a protein assay (e.g., Bradford or BCA assay).

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Synthesize and anneal complementary oligonucleotides containing the consensus DNA binding sequence for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the double-stranded oligonucleotide probe, typically at the 5' end, with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction to confirm the identity of the protein in the complex.

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the bands by autoradiography. A "shifted" band indicates the formation of a protein-DNA complex.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vitro studies.